L-3-Chlorophenylglycine
Overview
Description
L-3-Chlorophenylglycine (L-3-CPG) is a synthetic amino acid that is used in a variety of scientific research applications. It is a chiral amino acid with a single chiral center, meaning that it can exist in two mirror image forms, known as enantiomers. L-3-CPG has a wide range of applications in biochemistry and physiology, and has become increasingly popular in the field of biotechnology.
Scientific Research Applications
Neuropathic Pain Management : L-phenylglycine, a derivative of L-3-Chlorophenylglycine, has been shown to effectively reduce neuropathic pain in rats. This effect is attributed to its role as a ligand for α2δ subunit voltage-gated calcium channels, distinguishing it from other ligands that do not exhibit similar effects (Lynch et al., 2006).
Clopidogrel Synthesis : this compound serves as an important intermediate in the synthesis of Clopidogrel, a widely used antiplatelet drug. One study demonstrated the efficient production of S-(+)-2-chlorophenylglycine, a related compound, using immobilized penicillin G acylase, highlighting its commercial potential (Xue et al., 2013).
Biotechnology and Chemical Engineering : The compound has applications in biotechnological processes. For instance, L-phenylglycine aminotransferase has been used to recycle L-phenylalanine for the production of L-phenylglycine, offering both commercial and environmental benefits (Liu et al., 2016).
Pharmacokinetics and Metabolism : Research on L-3,4-dihydroxyphenylalanine, a compound related to this compound, shows that it is mainly metabolized into various compounds in humans, indicating its importance in drug metabolism and pharmacokinetics studies (O'Gorman et al., 1970).
Enantioselective Synthesis : this compound and its derivatives are involved in enantioselective synthesis processes. Studies demonstrate its use in achieving high enantioselectivity in various chemical reactions, which is crucial for producing pharmaceuticals with specific desired properties (Tang et al., 2014).
Mechanism of Action
L-3-Chlorophenylglycine, also known as (2S)-2-amino-2-(3-chlorophenyl)acetic acid, is a compound with a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound has the ability to undergo enantioseparation, a process that separates a mixture of enantiomers . This suggests that it may interact with chiral molecules in the body, potentially influencing their function.
Pharmacokinetics
Its physical properties such as its solid state, melting point of 27329° C, and boiling point of 3169° C at 760 mmHg suggest that it may have good stability and could potentially be absorbed and distributed in the body
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its enantioseparation ability was found to be influenced by the concentration of a chiral extractant and pH
Biochemical Analysis
Biochemical Properties
It is known that proteins play a fundamental role as enzymes-biocatalysts, accelerating the conversion of substrates into products . It is plausible that L-3-Chlorophenylglycine could interact with certain enzymes, proteins, and other biomolecules, influencing their function or activity. Specific interactions involving this compound have not been reported yet.
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound could interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with certain transporters or binding proteins, and could potentially affect its localization or accumulation
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
(2S)-2-amino-2-(3-chlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363942 | |
Record name | L-3-Chlorophenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119565-00-3 | |
Record name | L-3-Chlorophenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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